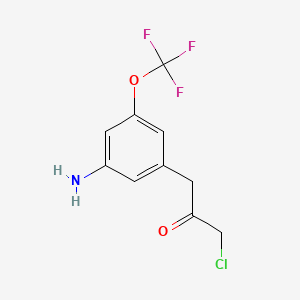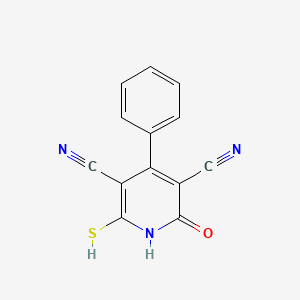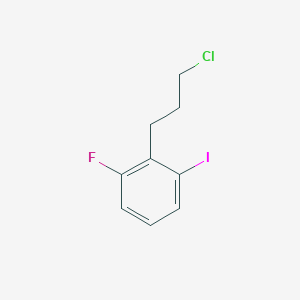
Octamethyl triorthosilicate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octamethyl triorthosilicate is an organosilicon compound with the chemical formula C8H24O4Si4. It is a colorless, viscous liquid that is widely used in various industrial applications due to its unique chemical properties. This compound is a member of the siloxane family, which is known for its stability and versatility in different chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Octamethyl triorthosilicate can be synthesized through the hydrolysis and condensation of dimethyldichlorosilane. The reaction involves the following steps:
Hydrolysis: Dimethyldichlorosilane is hydrolyzed in the presence of water to form dimethylsilanediol.
Condensation: The dimethylsilanediol undergoes condensation to form cyclic siloxanes, including this compound.
The reaction conditions typically involve the use of a strong acid or base as a catalyst to facilitate the hydrolysis and condensation processes. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is produced using a continuous process that involves the hydrolysis of dimethyldichlorosilane followed by distillation to separate the desired product from other by-products. The use of advanced distillation techniques ensures high purity and yield of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Octamethyl triorthosilicate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: It can undergo substitution reactions with various nucleophiles to form different organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alcohols, amines, and thiols.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Octamethyl triorthosilicate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: It is used in the preparation of biocompatible materials and as a cross-linking agent in the synthesis of biomaterials.
Medicine: It is used in the development of drug delivery systems and as a component in medical devices.
Industry: It is used in the production of silicone rubber, adhesives, and coatings due to its excellent thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of octamethyl triorthosilicate involves its ability to form stable siloxane bonds through hydrolysis and condensation reactions. The molecular targets and pathways involved include:
Hydrolysis: The compound undergoes hydrolysis to form silanols.
Condensation: The silanols undergo condensation to form siloxane bonds, resulting in the formation of stable organosilicon compounds.
Comparación Con Compuestos Similares
Similar Compounds
Octamethylcyclotetrasiloxane: A cyclic siloxane with similar chemical properties but different structural characteristics.
Hexamethyldisiloxane: A linear siloxane with similar chemical properties but different molecular weight and boiling point.
Uniqueness
Octamethyl triorthosilicate is unique due to its ability to form stable siloxane bonds and its versatility in various chemical reactions. Its high thermal stability and chemical resistance make it an ideal choice for various industrial applications.
Propiedades
Número CAS |
4421-95-8 |
|---|---|
Fórmula molecular |
C8H24O10Si3 |
Peso molecular |
364.53 g/mol |
Nombre IUPAC |
dimethyl bis(trimethoxysilyl) silicate |
InChI |
InChI=1S/C8H24O10Si3/c1-9-19(10-2,11-3)17-21(15-7,16-8)18-20(12-4,13-5)14-6/h1-8H3 |
Clave InChI |
GJLIVGPJMMKPGI-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](OC)(OC)O[Si](OC)(OC)O[Si](OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2,4,6,7-Tetrachloropyrido[2,3-d]pyrimidine](/img/structure/B14066435.png)
